molecular formula C6H4BrFZn B6317012 3-Fluorophenylzinc bromide, 0.50 M in THF CAS No. 181705-91-9

3-Fluorophenylzinc bromide, 0.50 M in THF

Cat. No. B6317012
CAS RN: 181705-91-9
M. Wt: 240.4 g/mol
InChI Key: NCGSSWBXSNKOEY-UHFFFAOYSA-M
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Description

3-Fluorophenylzinc bromide, 0.50 M in THF (3-FPZnBr) is a reagent that is widely used in organic synthesis and laboratory experiments. It is a strong nucleophile, which makes it highly reactive in a variety of transformations. 3-FPZnBr has been used in a variety of synthesis methods, including Suzuki-Miyaura coupling, Negishi coupling and Stille coupling. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, 3-FPZnBr has been applied in a variety of scientific research applications, such as enzyme inhibition, protein-protein interactions, and DNA-protein interactions.

Scientific Research Applications

3-Fluorophenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. In particular, it has been used to study enzyme inhibition, protein-protein interactions, and DNA-protein interactions. For example, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the inhibition of the enzyme phospholipase A2 by 3-fluorophenyl bromide. Additionally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to investigate the interactions between the proteins cytochrome c and cytochrome c oxidase. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the binding of DNA to the protein histone H3.

Mechanism of Action

The mechanism of action of 3-Fluorophenylzinc bromide, 0.50 M in THF is based on its strong nucleophilicity. The nucleophile reacts with electrophiles, such as protons, to form a new covalent bond. This reaction can occur in a variety of chemical transformations, such as Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. Additionally, the nucleophilic reactivity of 3-Fluorophenylzinc bromide, 0.50 M in THF can be used to study enzyme inhibition, protein-protein interactions, and DNA-protein interactions.
Biochemical and Physiological Effects
3-Fluorophenylzinc bromide, 0.50 M in THF has been studied for its biochemical and physiological effects. In particular, it has been used to study the inhibition of the enzyme phospholipase A2 by 3-fluorophenyl bromide. Additionally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to investigate the interactions between the proteins cytochrome c and cytochrome c oxidase. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the binding of DNA to the protein histone H3.

Advantages and Limitations for Lab Experiments

The advantages of 3-Fluorophenylzinc bromide, 0.50 M in THF for laboratory experiments include its strong nucleophilicity, which makes it highly reactive in a variety of transformations. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, 3-Fluorophenylzinc bromide, 0.50 M in THF is toxic and should be handled with caution. Additionally, the product is highly volatile and can be difficult to store.

Future Directions

There are many potential future directions for 3-Fluorophenylzinc bromide, 0.50 M in THF. For example, it could be used to study the inhibition of other enzymes, such as proteases and lipases. Additionally, it could be used to study the interactions between other proteins and DNA. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF could be used to synthesize a variety of organic compounds, such as pharmaceuticals, agrochemicals, and materials.

Synthesis Methods

The synthesis of 3-Fluorophenylzinc bromide, 0.50 M in THF is typically done through a two-step reaction. First, 3-fluorophenyl bromide is reacted with zinc in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-fluorophenylzinc bromide and zinc bromide, which is then removed by filtration. The product is then dissolved in THF (tetrahydrofuran), and the solution is concentrated to 0.50 M in THF.

properties

IUPAC Name

bromozinc(1+);fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGSSWBXSNKOEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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